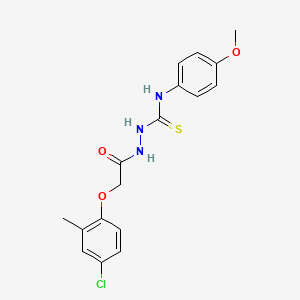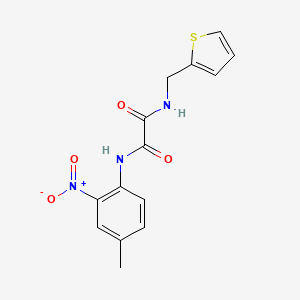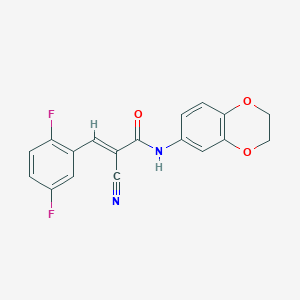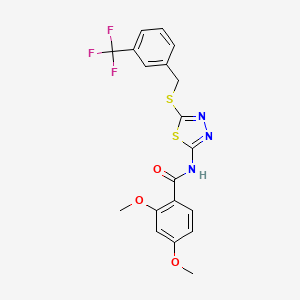
3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a chlorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and piperazine rings, as well as the chlorophenyl and ethyl groups, would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the chlorine atom in the chlorophenyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies
- A compound closely related to 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione was synthesized and characterized using various spectroscopic methods. This research provided insights into the electronic properties and reactive sites of the molecule, which is crucial for understanding its interactions and potential applications in biological systems (Murugesan et al., 2021).
Synthesis of Derivatives for Biological Applications
- Synthesis of various derivatives of pyrimidine-dione, including those with piperazinyl groups, has been explored. These derivatives have been examined for potential biological activities, indicating a broad interest in this class of compounds for therapeutic applications (Obniska & Zagórska, 2003).
Chemical Reactions and Derivatives Formation
- Studies have been conducted on the chemical reactivity of pyrimidine-dione derivatives. These studies include reactions like Mannich reactions, leading to a variety of substituted pyrimidine derivatives, which are essential for the development of new compounds with potential biological activity (Meshcheryakova et al., 2014).
Antiviral Evaluation
- Derivatives of pyrimidine-dione have been synthesized and evaluated for antiviral activities against viruses like Hepatitis A and Herpes simplex, demonstrating the potential of these compounds in antiviral research (El-Etrawy & Abdel-Rahman, 2010).
Crystal Structure Analysis
- The crystal structure of compounds closely related to this compound has been determined. Understanding the crystal structure is fundamental for the development of pharmaceuticals and for predicting the behavior of these compounds under various conditions (Yang, 2009).
Green Chemistry Approaches
- Research has focused on developing environmentally friendly synthetic methods for pyrimidine-dione derivatives, aligning with the principles of green chemistry for sustainable development (Salari et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-19-7-9-20(10-8-19)14-11-15(22)21(16(23)18-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGOPCHESJANSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2450442.png)

![4-[2-(Acryloylamino)ethyl]benzenesulfonamide](/img/structure/B2450444.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)



![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)
